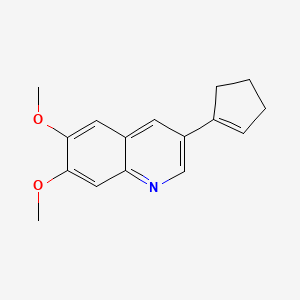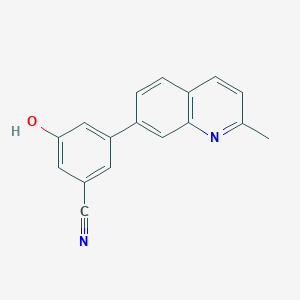
3-Hydroxyphenethyl 3,4,5-trihydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxyphenethyl 3,4,5-trihydroxybenzoate is a compound known for its significant biological activities. It is derived from Rhodiola crenulata and exhibits potent α-glucosidase inhibitory activities, making it a promising candidate for managing hyperglycemia and diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxyphenethyl 3,4,5-trihydroxybenzoate involves the esterification of 3,4,5-trihydroxybenzoic acid with 3-hydroxyphenethyl alcohol. The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
3-hydroxyphenethyl 3,4,5-trihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-hydroxyphenethyl 3,4,5-trihydroxybenzoate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying esterification and other organic reactions.
Biology: The compound’s α-glucosidase inhibitory activity makes it a valuable tool for studying carbohydrate metabolism and diabetes.
Medicine: Its potential as a therapeutic agent for managing hyperglycemia and diabetes is being explored.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of α-glucosidase enzymes such as maltase and sucrase. This inhibition delays the digestion of carbohydrates, leading to a slower release of glucose into the bloodstream. Molecular docking studies have shown that the compound binds to the active sites of these enzymes via hydrogen-bond interactions with specific amino acid residues .
Comparison with Similar Compounds
Similar Compounds
Voglibose: Another α-glucosidase inhibitor used for managing diabetes.
Acarbose: A well-known α-glucosidase inhibitor with similar applications.
Propyl gallate: A compound with antioxidant properties and some α-glucosidase inhibitory activity.
Uniqueness
3-hydroxyphenethyl 3,4,5-trihydroxybenzoate stands out due to its higher potency in inhibiting α-glucosidase compared to voglibose and acarbose. Additionally, its natural origin from Rhodiola crenulata adds to its appeal as a functional food ingredient .
Properties
Molecular Formula |
C15H14O6 |
|---|---|
Molecular Weight |
290.27 g/mol |
IUPAC Name |
2-(3-hydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C15H14O6/c16-11-3-1-2-9(6-11)4-5-21-15(20)10-7-12(17)14(19)13(18)8-10/h1-3,6-8,16-19H,4-5H2 |
InChI Key |
VXELBUJPXRMMLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCOC(=O)C2=CC(=C(C(=C2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![3-Fluoro-5-[5-(4-hydroxyphenyl)-2-thienyl]phenol](/img/structure/B10843038.png)


